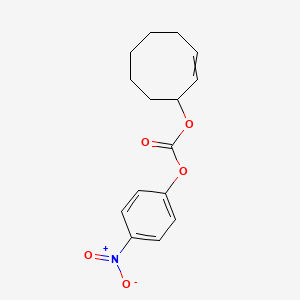

(2E)-TCO-PNB ester

Description

BenchChem offers high-quality (2E)-TCO-PNB ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-TCO-PNB ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclooct-2-en-1-yl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTGBHHUEQUWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2E)-TCO-PNB Ester for Bioconjugation and Drug Development

This technical guide provides a comprehensive overview of (2E)-TCO-PNB ester, a bifunctional linker molecule designed for applications in chemical biology, drug development, and proteomics. The document is intended for researchers, scientists, and professionals in these fields, offering detailed information on the molecule's properties, reaction mechanisms, and experimental protocols.

Introduction

(2E)-TCO-PNB ester is a versatile chemical tool that incorporates two key reactive functionalities: a trans-cyclooctene (TCO) group and a p-nitrobenzyl (PNB) ester. This dual reactivity allows for a two-step ligation strategy. The PNB ester provides a reactive handle for covalent modification of primary amines, such as those found on the side chains of lysine residues in proteins. The TCO moiety enables an exceptionally fast and selective bioorthogonal reaction with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is notable for its high efficiency and biocompatibility, proceeding rapidly in aqueous environments without the need for a copper catalyst.[1][2][3][4][5]

The strategic combination of these two functionalities makes (2E)-TCO-PNB ester a valuable linker for various applications, including the construction of antibody-drug conjugates (ADCs), the synthesis of PROTACs, and the fluorescent labeling of proteins and other biomolecules.

Physicochemical and Reactive Properties

A summary of the key physicochemical and reactive properties of (2E)-TCO-PNB ester is presented in the tables below. This data has been compiled from various chemical suppliers and research articles.

General Properties

| Property | Value | References |

| Chemical Name | [(1R,4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate | |

| Synonyms | (2E)-TCO-PNB ester, TCO-PNB Ester | |

| CAS Number | 1580501-97-8 | |

| Molecular Formula | C₁₅H₁₇NO₅ | |

| Molecular Weight | 291.30 g/mol | |

| Appearance | White to off-white or pale yellow solid | |

| Purity | ≥95% (typically assessed by HPLC) |

Solubility and Stability

| Property | Details | References |

| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) and other organic solvents like DMF. | |

| Storage (Solid) | Recommended storage at -20°C for up to 3 years in an inert atmosphere. | |

| Storage (In Solvent) | In DMSO, stable for up to 6 months at -80°C or 1 month at -20°C. Prone to hydrolysis in aqueous solutions. | |

| TCO Group Stability | The trans-cyclooctene can isomerize to the less reactive cis-cyclooctene over time, especially with prolonged storage. |

Reactivity Data

| Reaction | Reactive Group | Reacts With | Second-Order Rate Constant (k₂) | Notes | References |

| Amine Acylation | p-Nitrobenzyl (PNB) ester | Primary amines (e.g., lysine) | Not explicitly quantified, but generally slower than NHS esters. | The reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 9.0. | |

| iEDDA Cycloaddition | trans-Cyclooctene (TCO) | Tetrazines | 1,000 - 30,000 M⁻¹s⁻¹ (highly dependent on the tetrazine structure) | This is one of the fastest bioorthogonal reactions. Reaction rates are influenced by the electronic properties of the tetrazine. |

Reaction Mechanisms and Experimental Workflows

The utility of (2E)-TCO-PNB ester lies in its ability to facilitate a two-stage bioconjugation process. First, a biomolecule is functionalized with the TCO group via the amine-reactive PNB ester. Subsequently, a tetrazine-modified molecule of interest is introduced, which rapidly and specifically reacts with the TCO moiety.

Amine Modification via PNB Ester

The reaction of the PNB ester with a primary amine on a biomolecule, such as a protein, proceeds through nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of p-nitrophenol as a byproduct.

Caption: Amine modification with (2E)-TCO-PNB ester.

TCO-Tetrazine iEDDA Ligation

The TCO-modified biomolecule can then be reacted with a tetrazine-functionalized molecule. This inverse-electron-demand Diels-Alder reaction is a [4+2] cycloaddition between the electron-rich TCO (dienophile) and the electron-poor tetrazine (diene). The reaction is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product.

Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder ligation.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for protein labeling using (2E)-TCO-PNB ester.

Caption: General workflow for protein labeling with (2E)-TCO-PNB ester.

Experimental Protocols

The following are generalized protocols for the use of (2E)-TCO-PNB ester in bioconjugation. Optimization may be required for specific applications.

Protein Modification with (2E)-TCO-PNB Ester

Materials:

-

Protein of interest

-

(2E)-TCO-PNB ester

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)

-

Anhydrous DMSO or DMF

-

Desalting columns

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange.

-

(2E)-TCO-PNB Ester Preparation: Immediately before use, prepare a 10 mM stock solution of (2E)-TCO-PNB ester in anhydrous DMSO or DMF.

-

Reaction: Add a 10- to 20-fold molar excess of the (2E)-TCO-PNB ester solution to the protein solution.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted (2E)-TCO-PNB ester and the p-nitrophenol byproduct using a desalting column.

TCO-Tetrazine Ligation

Materials:

-

TCO-modified protein

-

Tetrazine-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.

-

Reaction: Add a 1.1- to 2.0-fold molar excess of the tetrazine-functionalized molecule to the TCO-modified protein.

-

Incubation: Incubate the reaction for 10-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Analysis: The resulting conjugate can be analyzed by methods such as HPLC, SDS-PAGE, and mass spectrometry to confirm conjugation and assess purity.

Cleavage of the PNB Ester

While the PNB ester is primarily used for its reactivity with amines, it can also function as a protecting group that can be cleaved under specific conditions. Cleavage is typically achieved through reduction of the nitro group to an amino group, which then facilitates the release of the linked molecule.

Cleavage Conditions:

-

Reduction: The nitro group can be reduced using reagents such as sodium dithionite (Na₂S₂O₄) at a slightly alkaline pH (8-9).

-

Photocleavage: Ortho-nitrobenzyl esters are known to be photocleavable upon UV irradiation, and while (2E)-TCO-PNB ester has a para-nitrobenzyl group, photolytic cleavage may also be possible under certain conditions.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or no TCO labeling | Hydrolysis of the PNB ester. | Prepare the (2E)-TCO-PNB ester solution immediately before use in anhydrous solvent. Ensure the reaction buffer is within the optimal pH range (7.2-8.5). |

| Buffer contains primary amines. | Use an amine-free buffer such as PBS, HEPES, or borate buffer. | |

| Slow or incomplete TCO-tetrazine reaction | Low reactivity of the specific tetrazine used. | Select a more reactive tetrazine (e.g., hydrogen-substituted tetrazines are generally more reactive). |

| Degradation of TCO or tetrazine. | Verify the integrity of the reagents. TCOs can be sensitive to prolonged light exposure. | |

| Precipitation of reactants or product | Poor aqueous solubility. | Consider using a derivative of (2E)-TCO-PNB ester that includes a PEG spacer to enhance solubility. |

Conclusion

(2E)-TCO-PNB ester is a powerful and versatile bifunctional linker for bioconjugation. Its amine-reactive PNB ester and bioorthogonal TCO group enable a robust, two-step approach for linking molecules with high efficiency and specificity. This technical guide provides the fundamental knowledge, quantitative data, and experimental protocols necessary for the successful application of (2E)-TCO-PNB ester in a variety of research and development settings, from basic protein labeling to the construction of complex biotherapeutics.

References

(2E)-TCO-PNB ester chemical structure and properties

An In-depth Technical Guide to (2E)-TCO-PNB Ester for Bioorthogonal Applications

Introduction

(2E)-TCO-PNB ester, also known as trans-Cyclooctene-p-nitrophenyl ester, is a bifunctional crosslinking reagent central to the field of bioorthogonal chemistry.[1] Its unique structure incorporates two key reactive moieties: a strained trans-cyclooctene (TCO) ring and an amine-reactive p-nitrophenyl (PNB) ester. This design allows for a versatile two-step conjugation strategy. First, the PNB ester enables the covalent attachment of the TCO group to a biomolecule of interest via primary amines, such as the side chain of lysine residues.[2][3] Subsequently, the incorporated TCO group can undergo an exceptionally rapid and specific reaction with a tetrazine-labeled molecule in a living system without interfering with native biochemical processes.[4][5]

This guide provides a comprehensive overview of the chemical structure, properties, and applications of (2E)-TCO-PNB ester, with a focus on its role in the inverse-electron-demand Diels-Alder (IEDDA) reaction. Detailed experimental protocols and workflow diagrams are provided to assist researchers, scientists, and drug development professionals in applying this powerful tool.

Chemical Structure and Properties

The (2E)-TCO-PNB ester molecule is characterized by a strained eight-membered ring with a trans double bond, which is the source of its high reactivity, and a PNB ester group that serves as a stable and efficient amine-reactive handle.

Table 1: Chemical Identifiers and Physicochemical Properties of (2E)-TCO-PNB Ester

| Property | Value |

| Synonyms | trans-Cyclooctene-p-nitrobenzene ester, (1R,4E)-4-Cycloocten-1-yl 4-nitrophenyl carbonate |

| CAS Number | 1438415-89-4, 1580501-97-8 |

| Molecular Formula | C₁₅H₁₇NO₅ |

| Molecular Weight | 291.30 g/mol |

| Appearance | Pale yellow solid, powder, or chunks |

| Purity | ≥95% (HPLC) |

| Storage Conditions | Store at -20°C, desiccated. Shipped at ambient temperature. |

| Stability | The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time; long-term storage is not recommended. Crystalline formulations may offer extended shelf life. |

| IUPAC Name | [(1R,4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate |

| SMILES | O=C(OC1CCC/C=C/CC1)OC2=CC=C(--INVALID-LINK--=O)C=C2 |

| InChI Key | FJMMADPCDJNXAH-UHFFFAOYSA-N |

Core Reactive Principles

The utility of (2E)-TCO-PNB ester is rooted in two distinct chemical reactions:

-

Amine Acylation: The p-nitrophenyl ester is an effective leaving group, allowing the reagent to react specifically with primary amines (e.g., lysine residues on proteins, amine-modified surfaces) under mild pH conditions (typically pH 7-9) to form a stable carbamate bond.

-

Bioorthogonal TCO-Tetrazine Ligation: The trans-cyclooctene group is a highly strained and reactive dienophile. It undergoes a bioorthogonal "click" reaction with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is followed by a retro-Diels-Alder step that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine linkage.

The TCO-tetrazine ligation is renowned for its exceptional kinetics, with second-order rate constants that are among the fastest known in bioorthogonal chemistry, enabling efficient labeling even at low reactant concentrations.

Table 2: Key Characteristics of the TCO-Tetrazine Bioorthogonal Reaction

| Feature | Description |

| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition followed by a retro-Diels-Alder reaction. |

| Selectivity | Highly selective and chemoselective; the TCO and tetrazine groups react exclusively with each other and do not cross-react with other functional groups found in biological systems. |

| Kinetics | Exceptionally fast, with second-order rate constants often exceeding 800 M⁻¹s⁻¹. The reaction is typically complete within minutes at room temperature. |

| Biocompatibility | The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, ambient temperature) and does not require cytotoxic catalysts like copper. The only byproduct, nitrogen gas, is benign. |

| Stability of Linkage | The resulting dihydropyridazine bond is highly stable. |

Applications in Research and Drug Development

The unique properties of (2E)-TCO-PNB ester make it a valuable tool across various scientific disciplines.

-

Bioconjugation and Labeling: Its primary application is the site-specific labeling of proteins, antibodies, and other biomolecules. This allows for the attachment of various probes, such as fluorescent dyes for imaging, biotin for affinity purification, or polyethylene glycol (PEG) chains to improve solubility.

-

PROTAC Development: The reagent can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins.

-

Drug Delivery and Antibody-Drug Conjugates (ADCs): TCO-based chemistry is employed in the construction of ADCs for targeted drug delivery. A TCO-modified antibody can be pre-targeted to a tumor cell, followed by the administration of a tetrazine-conjugated drug, which then reacts specifically at the target site.

-

"Click-to-Release" Systems: The underlying TCO-tetrazine reaction mechanism can be engineered for "click-to-release" applications, where the ligation event triggers the cleavage of a cargo molecule, enabling controlled release of drugs or imaging agents.

Experimental Protocols

Protocol 1: Labeling of Primary Amines with (2E)-TCO-PNB Ester

This protocol describes a general procedure for conjugating (2E)-TCO-PNB ester to a protein containing accessible primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0).

-

(2E)-TCO-PNB ester.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification tools (e.g., spin desalting columns, size-exclusion chromatography).

Procedure:

-

Reagent Preparation: Prepare a stock solution of (2E)-TCO-PNB ester (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (e.g., 1-10 mg/mL) in a suitable amine-free buffer.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the (2E)-TCO-PNB ester stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C, with gentle mixing.

-

Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

-

Purification: Remove the unreacted TCO reagent and byproducts (p-nitrophenol) using a spin desalting column or size-exclusion chromatography, exchanging the protein into the desired buffer for the next step.

-

Characterization: Confirm the degree of labeling using methods such as mass spectrometry. Store the TCO-labeled protein at 4°C or -20°C.

Protocol 2: Bioorthogonal Ligation of a TCO-Labeled Protein with a Tetrazine Probe

This protocol outlines the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

-

Purified TCO-modified protein.

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Ligation Reaction: Add the tetrazine-labeled molecule to the solution of TCO-modified protein. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often recommended to ensure complete ligation.

-

Incubation: The reaction is typically complete within 10-60 minutes at room temperature. The disappearance of the characteristic color of some tetrazines can be used to monitor the reaction's progress.

-

Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine probe using size-exclusion chromatography or dialysis.

Visualized Workflows and Mechanisms

Caption: General experimental workflow for two-step protein labeling.

Caption: Reaction mechanism of the TCO-Tetrazine ligation.

References

A Technical Guide to TCO-PNB Ester and its Role in Advanced Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation and drug development has been revolutionized by the advent of click chemistry, a set of powerful, specific, and high-yielding reactions. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction stands out for its exceptional speed and bioorthogonality. This guide provides an in-depth exploration of a key reagent in this field: the trans-cyclooctene-p-nitrophenyl (TCO-PNB) ester. We will delve into its core functionalities, applications, and the technical details required for its successful implementation in research and development.

Introduction to TCO-PNB Ester

TCO-PNB ester is a bifunctional crosslinker that serves as a bridge between two molecules.[1][2][3] Its structure is ingeniously designed with two distinct reactive groups:

-

trans-cyclooctene (TCO): A highly strained alkene that readily participates in IEDDA "click" reactions with tetrazine-containing molecules.[4][5] This reaction is notable for being one of the fastest bioorthogonal reactions known to date.

-

p-nitrophenyl (PNB) ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the lysine residues found in proteins and antibodies.

This dual reactivity allows for a two-step conjugation strategy, making TCO-PNB ester a versatile tool for labeling, crosslinking, and modifying a wide array of biomolecules and synthetic compounds.

The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA)

The primary utility of the TCO moiety lies in its rapid and specific reaction with tetrazines. This IEDDA reaction is a type of [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the TCO). The high ring strain of the trans-cyclooctene double bond significantly accelerates the reaction, allowing it to proceed quickly under physiological conditions without the need for a copper catalyst, which can be toxic to living systems.

The reaction forms an unstable dihydropyridazine intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), resulting in a stable pyridazine product. This irreversible reaction drives the conjugation to completion.

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Physicochemical and Kinetic Data

The successful application of TCO-PNB ester relies on an understanding of its physical properties and the kinetics of its reactions.

Table 1: Physicochemical Properties of TCO-PNB Ester

| Property | Value | References |

| Chemical Formula | C₁₅H₁₇NO₅ | |

| Molecular Weight | 291.3 g/mol | |

| CAS Number | 1438415-89-4 | |

| Appearance | White to slightly grey solid/powder | |

| Purity | Typically ≥95% | |

| Storage Conditions | -20°C, desiccated | |

| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform) |

Note: It is important to note that TCO-PNB ester is not recommended for labeling proteins directly in aqueous buffers due to poor reactivity. For aqueous applications, TCO-PEG-NHS esters are preferred.

Table 2: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions

| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) | References |

| TCO | Various tetrazine scaffolds | 1,4-dioxane | 25 | 1.4 - 230 | |

| TCO-PEG₄ | Various tetrazine scaffolds | DPBS | 37 | 1,100 - 73,000 | |

| General TCO | General Tetrazine | Not Specified | Not Specified | Up to 1 x 10⁶ |

The reaction kinetics are highly dependent on the specific structures of both the TCO and tetrazine derivatives, as well as the solvent and temperature.

Experimental Protocols

This section provides a general methodology for the two-step bioconjugation of a protein using TCO-PNB ester and a tetrazine-modified molecule.

Caption: A typical experimental workflow for two-step protein bioconjugation.

Methodology: Protein Labeling and Conjugation

-

Preparation of Protein:

-

Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

-

If the initial buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.

-

-

TCO-PNB Ester Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of TCO-PNB ester in an anhydrous organic solvent such as DMSO or DMF.

-

-

Labeling Reaction (Amine Acylation):

-

Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching (Optional but Recommended):

-

To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 5-10 minutes.

-

-

Purification of TCO-labeled Protein:

-

Remove the unreacted TCO-PNB ester and byproducts using a desalting column or dialysis. This step is crucial to prevent the unreacted linker from interfering with the subsequent click reaction.

-

-

Conjugation Reaction (IEDDA Click):

-

Prepare the tetrazine-modified molecule in a compatible buffer.

-

Add the tetrazine-modified molecule to the purified TCO-labeled protein. A slight molar excess (1.5 to 5-fold) of the tetrazine component is often used to ensure complete conjugation.

-

Incubate the mixture for 30-60 minutes at room temperature. The reaction is often complete within minutes due to the fast kinetics.

-

-

Final Purification and Analysis:

-

If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography.

-

The final product should be analyzed and characterized using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Applications in Drug Development and Research

The unique properties of TCO-PNB ester make it a valuable tool in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): TCO-PNB ester can be used to attach a cytotoxic drug (payload) to an antibody, creating a targeted therapeutic. The antibody directs the drug to cancer cells, minimizing off-target toxicity.

-

PROTAC Synthesis: It serves as a versatile linker in the creation of Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.

-

"Click-to-Release" Systems: In this innovative strategy, a molecule (like a drug or a fluorescent probe) is "caged" with a TCO derivative. The IEDDA reaction with a tetrazine triggers a cleavage reaction, releasing the active molecule at a specific time and location. This is particularly promising for targeted drug activation.

Caption: The "Click-to-Release" mechanism for controlled payload activation.

-

Biomolecule Labeling and Imaging: TCO-PNB ester enables the attachment of imaging agents (e.g., fluorophores, PET tracers) to proteins, antibodies, or cells for advanced molecular imaging applications.

-

Surface Functionalization: It can be used to immobilize biomolecules onto surfaces for the development of biosensors, microarrays, and other diagnostic tools.

Conclusion

TCO-PNB ester is a powerful and versatile reagent that bridges traditional amine-reactive chemistry with the speed and specificity of modern bioorthogonal click chemistry. Its dual functionality provides a robust platform for the precise construction of complex bioconjugates, targeted drug delivery systems, and advanced diagnostic tools. For researchers and developers in the life sciences, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this remarkable molecule and driving innovation in medicine and biology.

References

- 1. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 2. TCO-PNB Ester, CAS 1438415-89-4 | AxisPharm [axispharm.com]

- 3. tebubio.com [tebubio.com]

- 4. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]

- 5. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

synthesis and characterization of (2E)-TCO-PNB ester

An In-depth Technical Guide on the Synthesis and Characterization of (2E)-TCO-PNB Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a valuable bifunctional linker for applications in chemical biology and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction

(2E)-TCO-PNB ester, with the chemical name (E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a versatile reagent used in bioorthogonal chemistry.[1][2] It incorporates two key reactive moieties: a trans-cyclooctene (TCO) group and a p-nitrophenyl (PNB) activated ester. The strained TCO ring readily participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules, a cornerstone of "click chemistry".[3][4] This reaction is known for its rapid kinetics and high specificity in biological systems.[5] The PNB ester serves as an efficient amine-reactive handle for the conjugation to primary amines on proteins, ligands, or other molecules. These dual functionalities make (2E)-TCO-PNB ester an ideal linker for covalently connecting two different molecular entities.

Synthesis of (2E)-TCO-PNB Ester

The synthesis of (2E)-TCO-PNB ester is a two-step process commencing with the photochemical isomerization of a commercially available cis-cyclooctenol, followed by the activation of the hydroxyl group with 4-nitrophenyl chloroformate.

Step 1: Synthesis of (E)-cyclooct-4-en-1-ol

The conversion of (Z)-cyclooct-4-en-1-ol to its trans-isomer, (E)-cyclooct-4-en-1-ol, is achieved through a photochemical isomerization. A simplified procedure involves the irradiation of a two-phase cyclohexane/water system containing the cis-alkene and a sensitizer, with continuous extraction of the trans-isomer into the aqueous phase as a silver complex.

Step 2: Synthesis of (2E)-TCO-PNB ester

The final product is synthesized by reacting the (E)-cyclooct-4-en-1-ol with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base, such as pyridine. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Characterization Data

The structural integrity and purity of the synthesized (2E)-TCO-PNB ester are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

Table 1: ¹H NMR Data for (2E)-TCO-PNB ester

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.28 | d, J=9.3 Hz | 2H | Ar-H |

| 7.42 | d, J=9.3 Hz | 2H | Ar-H |

| 5.75-5.65 | m | 1H | =CH |

| 5.55-5.45 | m | 1H | =CH |

| 5.05-4.95 | m | 1H | O-CH |

| 2.50-1.25 | m | 10H | Cyclooctyl-H |

Solvent: CDCl₃. Data is representative and should be confirmed experimentally.

Mass Spectrometry

Table 2: LC-MS Data for (2E)-TCO-PNB ester

| Parameter | Value |

| Molecular Formula | C₁₅H₁₇NO₅ |

| Molecular Weight | 291.30 |

| Ionization Mode | ESI+ |

| Observed m/z | 292.1 [M+H]⁺, 314.1 [M+Na]⁺ |

Data is representative and should be confirmed experimentally.

High-Performance Liquid Chromatography (HPLC)

Table 3: HPLC Data for (2E)-TCO-PNB ester

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Gradient of Acetonitrile in Water |

| Detection | UV at 254 nm |

| Retention Time | Dependent on specific method |

| Purity | >95% |

Data is representative and should be confirmed experimentally.

Experimental Protocols

Synthesis of (E)-cyclooct-4-en-1-ol

-

In a quartz photochemical reactor, combine (Z)-cyclooct-4-en-1-ol (1.0 eq), ethyl benzoate (sensitizer, 1.0 eq), and a two-phase solvent system of cyclohexane and water.

-

Add silver nitrate (AgNO₃) to the aqueous phase.

-

Irradiate the mixture with a UV lamp (e.g., 150 W mercury vapor lamp) at 20°C with vigorous stirring.

-

Monitor the reaction progress by periodically analyzing the organic phase using TLC or GC-MS.

-

Upon completion, separate the aqueous phase containing the silver-complexed (E)-cyclooct-4-en-1-ol.

-

Treat the aqueous phase with aqueous ammonia to break the complex and precipitate silver salts.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (E)-cyclooct-4-en-1-ol.

Synthesis of (2E)-TCO-PNB ester

-

Dissolve (E)-cyclooct-4-en-1-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain (2E)-TCO-PNB ester as a solid.

Characterization Protocols

-

NMR Spectroscopy: Dissolve a small sample of the final product in deuterated chloroform (CDCl₃). Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

-

LC-MS Analysis: Prepare a dilute solution of the sample in methanol or acetonitrile. Inject the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

-

HPLC Analysis: Prepare a standard solution of the sample in acetonitrile. Analyze using a C18 column with a suitable gradient of acetonitrile and water as the mobile phase, monitoring the elution by UV detection at 254 nm.

Visualizations

Caption: Synthesis workflow for (2E)-TCO-PNB ester.

Caption: Analytical workflow for characterization.

References

An In-Depth Technical Guide to the Reactivity of (2E)-TCO-PNB Ester with Tetrazine for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and application of (2E)-TCO-PNB ester in tetrazine-mediated bioorthogonal chemistry. This powerful tool enables the precise and efficient covalent ligation of molecules in complex biological systems, with significant implications for drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles: The TCO-Tetrazine Ligation

The reactivity of (2E)-TCO-PNB ester is centered around the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) group and a tetrazine moiety. This reaction is characterized by its exceptional speed, specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2][3]

The (2E)-TCO-PNB ester is a bifunctional linker. The p-nitrophenyl (PNB) ester group provides a reactive handle for the initial conjugation to amine-containing biomolecules, such as the lysine residues on a protein.[4][5] Following this initial bioconjugation, the TCO group is poised to react with a tetrazine-functionalized molecule of interest.

Quantitative Reaction Kinetics

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| TCO-OH (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | (13 ± 0.08) x 10³ | PBS, 37°C |

| sTCO (water-soluble) | 3,6-di-(2-pyridyl)-s-tetrazine | (3,300 ± 40) x 10³ | Not Specified |

| TCO | 3-(p-aminophenyl)-6-methyl-s-tetrazine | 26,000 | PBS (pH 7.4), 37°C |

| TCO | Model tetrazine 11 | 287 ± 10 | 25% ACN/PBS, 37°C |

| sTCO-acid | Model tetrazine 11 | 23,800 ± 400 | 25% ACN/PBS, 37°C |

Table 1: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions. The reaction rates are highly dependent on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the two key stages of using (2E)-TCO-PNB ester: the initial labeling of an amine-containing biomolecule and the subsequent ligation with a tetrazine-functionalized molecule.

Protocol for Labeling a Protein with (2E)-TCO-PNB Ester

This protocol describes the covalent attachment of the TCO moiety to a protein via the amine-reactive PNB ester.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

(2E)-TCO-PNB ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in an amine-free buffer to a concentration of 1-5 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer using a desalting column or dialysis.

-

-

(2E)-TCO-PNB Ester Stock Solution:

-

Immediately before use, dissolve the (2E)-TCO-PNB ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved (2E)-TCO-PNB ester to the protein solution.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

-

-

Quenching (Optional):

-

To quench any unreacted PNB ester, add a small volume of a concentrated amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

-

Incubate for 10-15 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted (2E)-TCO-PNB ester and other small molecules using a spin desalting column or dialysis against an appropriate buffer.

-

The TCO-labeled protein is now ready for the subsequent tetrazine ligation.

-

Protocol for Tetrazine Ligation

This protocol outlines the reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein (from Protocol 3.1)

-

Tetrazine-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

-

Reaction Setup:

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

In a reaction tube, combine the TCO-labeled protein and the tetrazine-functionalized molecule. A 1.5- to 5-fold molar excess of the tetrazine-functionalized molecule is recommended to ensure complete ligation of the TCO-labeled protein.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification (Optional):

-

If necessary, the resulting conjugate can be purified from unreacted tetrazine-functionalized molecules using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

-

Visualization of a PROTAC Synthesis and Action Workflow

A significant application of (2E)-TCO-PNB ester is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The TCO-tetrazine ligation provides a highly efficient method for linking the target-binding ligand to the E3 ligase-recruiting ligand.

Below are Graphviz diagrams illustrating the experimental workflow for synthesizing a PROTAC using (2E)-TCO-PNB ester and its subsequent mechanism of action.

Caption: Workflow for PROTAC synthesis using (2E)-TCO-PNB ester.

Caption: Mechanism of action of a PROTAC leading to targeted protein degradation.

Conclusion

The (2E)-TCO-PNB ester is a versatile and powerful reagent for advanced bioconjugation. Its amine-reactive PNB ester allows for the straightforward introduction of the highly reactive TCO moiety onto biomolecules. The subsequent TCO-tetrazine ligation proceeds with exceptional speed and selectivity, enabling the efficient construction of complex bioconjugates such as PROTACs and ADCs. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this bioorthogonal chemistry for their specific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

Stability and Storage of TCO-PNB Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for TCO-PNB ester, a critical bifunctional linker used in bioconjugation and drug delivery. Understanding the chemical liabilities of both the trans-cyclooctene (TCO) and the p-nitrobenzyl (PNB) ester moieties is paramount for its effective use in research and development. This document outlines the primary degradation pathways, summarizes quantitative stability data, and provides detailed experimental protocols for assessing the integrity of the molecule.

Core Concepts: Understanding the Instability of TCO-PNB Ester

TCO-PNB ester's utility is derived from its two reactive handles: the TCO group, which reacts rapidly with tetrazines in bioorthogonal "click chemistry," and the PNB ester, which can be cleaved under specific reductive or hydrolytic conditions. However, these functionalities also represent the molecule's main stability challenges.

The primary mode of degradation for the TCO group is its isomerization to the unreactive cis-cyclooctene (CCO) isomer.[1] This isomerization can be accelerated by heat and the presence of certain chemical species. The PNB ester, while generally more stable, is susceptible to hydrolysis, particularly under alkaline conditions.

Quantitative Stability Data

The following tables summarize the known stability data for the TCO and PNB ester functionalities. It is important to note that much of the detailed kinetic data has been generated for TCO derivatives and related p-nitrophenyl esters, which serve as valuable proxies for the behavior of TCO-PNB ester.

Table 1: Stability of the trans-Cyclooctene (TCO) Moiety

| Condition | Observation | Compound Context |

| Storage (Solid) | Recommended storage at -20°C.[1] Crystalline material provides extended shelf life. | TCO-PNB Ester |

| Storage (in Solvent) | In DMSO, stable for 6 months at -80°C and 1 month at -20°C.[2] | (2E)-TCO-PNB ester |

| Thermal Stress (in DMSO-d6) | At 90°C, ~2% isomerization to CCO after 20 min; ~10% after 70 min. | TCO derivative |

| Thermal Stress (in DMSO) | At 90°C, ~20% isomerization to CCO after 70 min. | TCO derivative |

| Aqueous Buffer (PBS) | No isomerization observed after 7 days at 37°C. | A releasing axial TCO derivative |

| Mouse Serum | No isomerization observed after several hours at 37°C, but other degradation was noted. | A releasing axial TCO derivative |

| Presence of Thiols | Isomerization is promoted by high concentrations of thiols (e.g., mercaptoethanol). | Various TCO derivatives |

Table 2: Stability of the p-Nitrobenzyl (PNB) Ester Moiety

| Condition | Observation | Compound Context |

| Alkaline Hydrolysis | Can be cleaved with 20% aqueous NaOH in methanol at 75°C.[3] | o- and p-nitrobenzyl amides and ethers |

| Reductive Cleavage | Can be cleaved with iron and hydrochloric acid in a water/organic solvent mixture at 25-65°C.[4] | Cephalosporin p-nitrobenzyl ester |

| pH-Dependent Hydrolysis | The rate of non-enzymatic hydrolysis increases at lower pH values, paralleling the protonation state of the phosphate group. At pH 9.0, the hydrolysis rate is practically zero. | p-Nitrophenyl phosphate |

Experimental Protocols

The following are detailed protocols for assessing the stability of TCO-PNB ester.

Protocol 1: Quantification of TCO to CCO Isomerization by HPLC

This protocol allows for the separation and quantification of the trans (TCO) and cis (CCO) isomers of the cyclooctene ring.

1. Materials and Equipment:

- TCO-PNB ester sample

- High-Performance Liquid Chromatography (HPLC) system with a UV detector

- Appropriate reverse-phase HPLC column (e.g., C18)

- Mobile phase solvents (e.g., acetonitrile and water)

- Sample vials

2. Procedure:

- Sample Preparation: Prepare a stock solution of TCO-PNB ester in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

- Incubation: To assess stability under specific conditions, incubate aliquots of the stock solution under the desired stress conditions (e.g., elevated temperature, specific pH buffer, presence of thiols).

- HPLC Analysis:

- Set up the HPLC system with a suitable mobile phase gradient to separate the TCO and CCO isomers. A common starting point is a gradient of water and acetonitrile.

- Inject a small volume (e.g., 10 µL) of the initial (time zero) sample and the incubated samples onto the HPLC column.

- Monitor the elution profile using a UV detector at a wavelength where both isomers have significant absorbance (e.g., near the absorbance maximum of the PNB group).

- Data Analysis:

- Identify the peaks corresponding to the TCO and CCO isomers based on their retention times. The CCO isomer is typically less retained on a reverse-phase column.

- Integrate the peak areas of the TCO and CCO isomers in each chromatogram.

- Calculate the percentage of TCO remaining and the percentage of CCO formed at each time point.

Protocol 2: Monitoring TCO to CCO Isomerization by ¹H NMR

This protocol uses proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to monitor the isomerization of the TCO group.

1. Materials and Equipment:

- TCO-PNB ester sample

- NMR spectrometer

- Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

- NMR tubes

2. Procedure:

- Sample Preparation: Dissolve a known amount of TCO-PNB ester in a deuterated solvent in an NMR tube.

- Initial Spectrum: Acquire a ¹H NMR spectrum of the sample at time zero. Identify the characteristic signals for the vinyl protons of the trans-cyclooctene ring.

- Incubation: Incubate the NMR tube under the desired stress conditions.

- Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.

- Data Analysis:

- Monitor the decrease in the integral of the TCO vinyl proton signals and the appearance of new signals corresponding to the CCO vinyl protons.

- Calculate the ratio of TCO to CCO at each time point by comparing the integrals of their respective characteristic peaks.

Protocol 3: Assessment of PNB Ester Hydrolysis by HPLC

This protocol is designed to detect and quantify the hydrolysis of the p-nitrobenzyl ester, which results in the formation of p-nitrobenzyl alcohol and the corresponding carboxylic acid.

1. Materials and Equipment:

- TCO-PNB ester sample

- HPLC system with a UV detector

- Reverse-phase HPLC column (e.g., C18)

- Mobile phase solvents (e.g., acetonitrile and water, with or without an acidic modifier like trifluoroacetic acid)

- Aqueous buffers of different pH values

- Sample vials

2. Procedure:

- Sample Preparation: Prepare a stock solution of TCO-PNB ester in an organic solvent (e.g., acetonitrile).

- Incubation: Dilute the stock solution into aqueous buffers of the desired pH values (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis. Incubate these solutions at a controlled temperature.

- HPLC Analysis:

- Develop an HPLC method that can separate the parent TCO-PNB ester from its potential hydrolysis products (p-nitrobenzyl alcohol and the carboxylic acid).

- Inject samples at various time points onto the HPLC system.

- Monitor the elution profile with a UV detector.

- Data Analysis:

- Identify the peaks for TCO-PNB ester and its hydrolysis products.

- Quantify the decrease in the peak area of the TCO-PNB ester and the increase in the peak areas of the hydrolysis products over time to determine the rate of hydrolysis at different pH values.

Visualizing Degradation and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathway and a general experimental workflow for stability testing.

Caption: Isomerization of the active TCO to the inactive CCO form.

Caption: General experimental workflow for assessing TCO-PNB ester stability.

Caption: Hydrolysis/cleavage pathway of the PNB ester moiety.

Recommended Storage Conditions

Based on the available data, the following storage conditions are recommended for TCO-PNB ester to ensure its long-term stability and reactivity:

-

Solid Form: Store at -20°C or lower in a tightly sealed container, protected from light and moisture. The crystalline form is preferred for its enhanced stability.

-

In Solution: For short-term storage (up to one month), solutions in anhydrous DMSO or DMF can be stored at -20°C. For longer-term storage (up to six months), it is advisable to store solutions at -80°C. Always use anhydrous solvents to prevent hydrolysis of the PNB ester.

By adhering to these storage and handling guidelines and utilizing the provided analytical methods to verify its integrity, researchers can confidently employ TCO-PNB ester in their critical bioconjugation and drug development applications.

References

- 1. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0745603B1 - Process for p-nitrobenzyl ester cleavage in cephalosporin - Google Patents [patents.google.com]

The Advent of Bioorthogonal Chemistry in Targeted Protein Degradation: A Technical Guide to TCO Linkers for PROTAC Synthesis

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the utilization of trans-cyclooctene (TCO) linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core principles, experimental methodologies, and quantitative data associated with this cutting-edge bioorthogonal approach to targeted protein degradation.

The field of targeted protein degradation has been revolutionized by the emergence of PROTACs, heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1] The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of PROTAC efficacy.[2][3] Among the innovative linker strategies, the use of trans-cyclooctene (TCO) and its bioorthogonal reaction with tetrazine has gained significant traction for its efficiency and modularity in PROTAC assembly.[4][5]

This technical guide provides an in-depth overview of TCO linkers, their application in PROTAC synthesis via the inverse-electron-demand Diels-Alder (iEDDA) "click" reaction, and the subsequent evaluation of the resulting protein degraders.

The TCO-Tetrazine Bioorthogonal Reaction: A Powerful Tool for PROTAC Synthesis

The conjugation of a TCO-functionalized component with a tetrazine-modified counterpart is a cornerstone of modern bioconjugation chemistry. This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding readily in complex biological media without the need for cytotoxic catalysts. These features make the TCO-tetrazine ligation an ideal strategy for the modular and efficient synthesis of PROTACs.

The modular nature of this approach allows for the separate synthesis and optimization of the protein of interest (POI) ligand and the E3 ligase ligand, one of which is functionalized with a tetrazine and the other with a TCO. The final PROTAC is then assembled in a high-yielding click reaction under mild conditions. This strategy simplifies the synthetic process and facilitates the rapid generation of PROTAC libraries with diverse linker lengths and compositions for optimization.

Quantitative Analysis of TCO Linkers in PROTACs

The efficacy of a PROTAC is profoundly influenced by the nature of its linker. Key parameters such as linker length, composition, and rigidity can impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.

TCO-Tetrazine Reaction Kinetics

The second-order rate constants for the TCO-tetrazine iEDDA reaction are among the fastest known bioorthogonal reactions, ranging from 10³ to 10⁶ M⁻¹s⁻¹. This rapid ligation ensures efficient PROTAC formation even at low concentrations. The specific rate is influenced by the electronic properties and steric hindrance of the TCO and tetrazine derivatives.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| TCO | 3,6-diphenyl-1,2,4,5-tetrazine | ~2000 | |

| s-TCO (strained) | 3,6-di-(2-pyridyl)-s-tetrazine | >10^5 |

Table 1: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions. The data illustrates the rapid kinetics of this bioorthogonal reaction, which is advantageous for efficient PROTAC synthesis.

Impact of Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. A linker that is too short may lead to steric clashes, while an overly long linker can result in reduced potency.

| Target Protein | Linker Type | Linker Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Reference |

| BRD4 | PEG | 12 | - | - | |

| BRD4 | PEG | 16 | Superior degradation | - | |

| BRD4 | PEG | >20 | Reduced degradation | - | |

| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |

| TBK1 | Alkyl/Ether | 21 | 3 nM | 96% | |

| ER-α | Alkyl | 16 | Most effective | - |

Table 2: Influence of Linker Length on PROTAC Performance. This table summarizes data from various studies, highlighting the critical role of linker length in achieving optimal degradation of target proteins. DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ is the maximum degradation observed.

Stability of TCO Linkers

TCO linkers are generally stable under physiological conditions. However, they can be susceptible to isomerization from the reactive trans-isomer to the unreactive cis-isomer, particularly in the presence of thiols. This is an important consideration when working with biological samples containing reducing agents.

| TCO Derivative | Condition | Half-life | Reference |

| s-TCO-mAb conjugate | in vivo | 0.67 days | |

| d-TCO | Human serum (room temp) | >97% trans after 4 days | |

| TCO-mAb conjugate | in vivo | 75% reactive after 24h |

Table 3: Stability of TCO Derivatives. This table provides an overview of the stability of different TCO derivatives under various conditions, which is a crucial factor for their application in biological systems.

Experimental Protocols

Protocol 1: Synthesis of a TCO-Containing PROTAC via iEDDA Click Chemistry

This protocol describes the final ligation step to assemble a PROTAC from a tetrazine-functionalized binding moiety and a TCO-containing linker.

Materials:

-

Tetrazine-functionalized binding moiety (e.g., POI ligand or E3 ligase ligand)

-

TCO-containing linker (e.g., TCO-PEGn-amine)

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction vial and stirring apparatus

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Dissolution: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent.

-

Addition of Linker: Add 1.0 to 1.2 equivalents of the TCO-containing linker to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically complete within 1-4 hours.

-

Monitoring: Monitor the reaction progress by LC-MS, observing the consumption of reactants and the formation of the product peak.

-

Purification: Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the procedure to quantify the degradation of a target protein in cells treated with a TCO-PROTAC.

Materials:

-

Cell line expressing the target protein

-

TCO-PROTAC and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blot equipment

-

Primary antibody against the target protein and a loading control (e.g., actin or tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with a dose-response range of the TCO-PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest cells and prepare cell lysates using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.

-

Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using the DOT language provide a clear visual representation of complex biological processes and experimental workflows.

PROTAC Mechanism of Action. This diagram illustrates how a TCO-linked PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of a target protein.

Experimental Workflow for TCO-PROTAC Synthesis. This flowchart details the key steps in the synthesis of a PROTAC using the TCO-tetrazine click chemistry approach.

Application of TCO-PROTACs in Signaling Pathways

TCO-PROTACs have been successfully employed to target key proteins in various signaling pathways implicated in diseases such as cancer.

Targeting BRD4 in Cancer

Bromodomain-containing protein 4 (BRD4) is a transcriptional coactivator that plays a crucial role in the expression of oncogenes. TCO-containing PROTACs have been developed to target BRD4 for degradation, offering a promising therapeutic strategy. The "in-cell click-formed proteolysis targeting chimeras" (CLIPTACs) approach, which utilizes the intracellular reaction of a TCO-tagged BRD4 inhibitor and a tetrazine-labeled E3 ligase ligand, has demonstrated effective BRD4 degradation.

Targeting the BRD4 Signaling Pathway. This diagram shows how a TCO-PROTAC can induce the degradation of BRD4, thereby inhibiting downstream oncogenic signaling.

Targeting ERK1/2 in the MAPK Pathway

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer. TCO-PROTACs have been designed to target ERK1/2 for degradation, providing a novel approach to inhibit this critical cancer-promoting pathway.

Targeting the ERK1/2 Signaling Pathway. This diagram illustrates the MAPK signaling cascade and how a TCO-PROTAC can mediate the degradation of ERK1/2 to block downstream signaling.

Conclusion

TCO linkers, in conjunction with tetrazine-functionalized binding partners, offer a robust and versatile platform for the synthesis of PROTACs. The bioorthogonal nature of the iEDDA reaction provides high efficiency and modularity, facilitating the rapid development and optimization of potent and selective protein degraders. The quantitative data and experimental protocols presented in this guide are intended to equip researchers with the necessary knowledge to effectively harness this powerful technology in the pursuit of novel therapeutics for a wide range of diseases.

References

- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live Cell Imaging Using (2E)-TCO-PNB Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-TCO-PNB ester is an amine-reactive chemical probe used to introduce a trans-cyclooctene (TCO) moiety onto biomolecules, primarily proteins, for advanced live-cell imaging applications. This technique leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and a tetrazine-conjugated fluorophore. This "click chemistry" reaction is exceptionally fast, highly specific, and occurs efficiently under physiological conditions without interfering with native biological processes, making it an ideal tool for studying cellular dynamics in real-time.

The use of (2E)-TCO-PNB ester facilitates a two-step "pre-targeting" strategy. First, a protein of interest, such as a cell-surface receptor on a live cell, is labeled with the TCO group by reacting its primary amines (e.g., lysine residues) with the PNB ester of the (2E)-TCO-PNB molecule. Following this, a small, cell-impermeable or permeable tetrazine-fluorophore conjugate is introduced. The tetrazine rapidly "clicks" with the TCO-tagged protein, enabling precise visualization. This approach is particularly advantageous as it allows for the removal of any unbound labeling reagents before the introduction of the fluorescent probe, significantly enhancing the signal-to-noise ratio. Furthermore, many tetrazine-fluorophore conjugates are "fluorogenic," meaning their fluorescence is quenched until they react with TCO, further minimizing background signal.

These application notes provide detailed protocols for utilizing (2E)-TCO-PNB ester in live-cell imaging, along with expected quantitative data and visual workflows to guide researchers in their experimental design.

Data Presentation

The following tables summarize key quantitative parameters associated with the TCO-tetrazine bioorthogonal reaction. While specific values for (2E)-TCO-PNB ester may vary depending on the protein of interest, cell type, and specific tetrazine-fluorophore used, these values provide a general reference for expected performance.

Table 1: TCO-Tetrazine Reaction Kinetics and Labeling Efficiency

| Parameter | Typical Value | Notes |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | The reaction rate is among the fastest known bioorthogonal reactions, allowing for rapid labeling at low concentrations. The specific rate depends on the substituents on the tetrazine and the TCO derivative. |

| Labeling Efficiency | High (>90%) | The high efficiency of the iEDDA reaction ensures robust labeling of the target protein. Efficiency can be influenced by the accessibility of the TCO group on the protein. |

| Optimal pH Range | 6.5 - 7.8 | The reaction proceeds efficiently within the physiological pH range, ensuring compatibility with live-cell experiments. |

| Reaction Time | 5 - 30 minutes | The rapid kinetics allow for short incubation times with the tetrazine-fluorophore, minimizing stress on the cells. |

Table 2: Imaging and Cell Viability Parameters

| Parameter | Typical Value/Observation | Notes |

| Signal-to-Noise Ratio (SNR) | High | The combination of a pre-targeting strategy and the use of fluorogenic tetrazine dyes leads to a high signal-to-noise ratio, enabling clear visualization of the labeled target. |

| Photostability | Dependent on Fluorophore | The photostability of the signal is determined by the chosen fluorescent dye conjugated to the tetrazine. A wide variety of photostable dyes are available. |

| Cell Viability | High (>95%) | The bioorthogonal nature of the TCO-tetrazine ligation is minimally invasive and generally does not impact cell health or function. Standard cell viability assays are recommended for new experimental setups. |

| Cytotoxicity | Low | The reagents used in this bioorthogonal chemistry are well-tolerated by living cells at the recommended concentrations. |

Experimental Protocols

Protocol 1: Labeling of Cell-Surface Proteins with (2E)-TCO-PNB Ester

This protocol describes the first step of the pre-targeting strategy: the modification of cell-surface proteins with a TCO group using (2E)-TCO-PNB ester.

Materials:

-

Live cells expressing the protein of interest

-

(2E)-TCO-PNB ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

Microcentrifuge tubes

-

Cell culture plates or chambered coverglass

Procedure:

-

Cell Preparation:

-

Culture cells to an appropriate confluency (typically 70-90%) in a suitable vessel for imaging (e.g., chambered coverglass).

-

Gently wash the cells twice with pre-warmed PBS to remove any residual serum from the culture medium.

-

-

Preparation of (2E)-TCO-PNB Ester Stock Solution:

-

Prepare a 10 mM stock solution of (2E)-TCO-PNB ester in anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution. This stock solution can be stored at -20°C for short periods, protected from light and moisture.

-

-

Labeling Reaction:

-

Dilute the 10 mM stock solution of (2E)-TCO-PNB ester to a final working concentration of 100-250 µM in pre-warmed PBS. The optimal concentration may need to be determined empirically for each cell line and protein of interest.

-

Remove the PBS from the cells and add the (2E)-TCO-PNB ester solution.

-

Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

-

-

Washing:

-

Gently remove the labeling solution.

-

Wash the cells three times with pre-warmed PBS to remove any unreacted (2E)-TCO-PNB ester.

-

After the final wash, add fresh, pre-warmed cell culture medium to the cells. The cells are now ready for the second step of the labeling process with a tetrazine-fluorophore.

-

Protocol 2: Live Cell Imaging with a Tetrazine-Fluorophore

This protocol describes the second step: the "click" reaction with a tetrazine-fluorophore and subsequent imaging.

Materials:

-

TCO-labeled cells (from Protocol 1)

-

Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5, Tetrazine-FITC)

-

Anhydrous DMSO

-

Live-cell imaging medium (e.g., phenol red-free medium)

-

Fluorescence microscope equipped with appropriate filters and an environmental chamber (37°C, 5% CO₂)

Procedure:

-

Preparation of Tetrazine-Fluorophore Staining Solution:

-

Prepare a 1 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO.

-

Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically to maximize signal and minimize background.

-

-

Labeling and Imaging:

-

Remove the cell culture medium from the TCO-labeled cells.

-

Add the tetrazine-fluorophore staining solution to the cells.

-

Incubate for 5-15 minutes at 37°C, protected from light.

-

(Optional but recommended) Wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound tetrazine-fluorophore.

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

-

Image Acquisition:

-

Immediately transfer the cells to a fluorescence microscope equipped with an environmental chamber.

-

Acquire images using the appropriate filter sets for the chosen fluorophore.

-

Time-lapse imaging can be performed to monitor the dynamics of the labeled protein.

-

Protocol 3: Cell Viability Assay

It is recommended to assess cell viability to ensure that the labeling procedure does not adversely affect the cells. A standard assay such as Calcein-AM/Propidium Iodide staining can be used.

Materials:

-

Labeled and unlabeled (control) cells

-

Calcein-AM stock solution (e.g., 1 mM in DMSO)

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

PBS

Procedure:

-

Prepare Staining Solution:

-

Prepare a working solution of Calcein-AM (final concentration 1-2 µM) and PI (final concentration 1-2 µg/mL) in PBS.

-

-

Staining:

-

Wash the cells once with PBS.

-

Add the Calcein-AM/PI staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope with appropriate filters for Calcein-AM (live cells, green fluorescence) and PI (dead cells, red fluorescence).

-

Quantify the percentage of live and dead cells in both the labeled and control populations.

-

Mandatory Visualization

Caption: Experimental workflow for live cell imaging using (2E)-TCO-PNB ester.

Caption: Labeling HER2 receptors for tracking signaling events.

Applications of (2E)-TCO-PNB Ester in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-TCO-PNB ester is a bifunctional chemical linker that has emerged as a valuable tool in the field of drug discovery. Its unique architecture, featuring a trans-cyclooctene (TCO) group and a p-nitrophenyl (PNB) ester, enables a two-step bioorthogonal conjugation strategy. This allows for the precise and efficient assembly of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The TCO moiety reacts with extreme speed and selectivity with a tetrazine partner via an inverse electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry". This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes. The PNB ester group, on the other hand, is an amine-reactive handle that allows for the covalent attachment of the linker to proteins and other amine-containing molecules.

These application notes provide an overview of the use of (2E)-TCO-PNB ester in the synthesis of PROTACs and ADCs, complete with detailed experimental protocols, quantitative data, and visualizations to guide researchers in their drug discovery efforts.

Physicochemical Properties and Storage

Proper handling and storage of (2E)-TCO-PNB ester are crucial for maintaining its reactivity.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₅ |

| Molecular Weight | 291.3 g/mol [1] |

| Appearance | White to slightly grey solid |

| Purity | Typically ≥95% (HPLC)[1] |

| Storage Conditions | Store at -20°C, desiccated.[1] TCO compounds are not recommended for long-term storage due to the potential for isomerization to the less reactive cis-cyclooctene (CCO) form.[1] |

| Solubility | Soluble in anhydrous organic solvents such as DMSO and DMF. |

Application 1: Synthesis of PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC typically consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. (2E)-TCO-PNB ester can be used as a versatile linker to construct PROTACs in a modular fashion.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.

Experimental Workflow: Modular PROTAC Synthesis

The synthesis of a PROTAC using (2E)-TCO-PNB ester involves a modular, two-step approach. First, the PNB ester is reacted with an amine-containing POI ligand or E3 ligase ligand. In the second step, the resulting TCO-functionalized molecule is reacted with a tetrazine-modified binding partner via an iEDDA reaction.

Detailed Experimental Protocol: PROTAC Synthesis

This protocol describes the synthesis of a hypothetical PROTAC targeting a kinase of interest (KOI) and recruiting the VHL E3 ligase.

Step 1: Synthesis of KOI-Ligand-TCO

-

Materials:

-

KOI-Ligand with a primary or secondary amine (1.0 eq)

-

(2E)-TCO-PNB ester (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Reaction vial, magnetic stirrer

-

-

Procedure:

-

Dissolve the amine-containing KOI-Ligand in anhydrous DMF.

-

Add DIPEA to the solution.

-

In a separate vial, dissolve (2E)-TCO-PNB ester in anhydrous DMF.

-

Add the (2E)-TCO-PNB ester solution dropwise to the KOI-Ligand solution while stirring.

-

Allow the reaction to proceed at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the KOI-Ligand-TCO conjugate by preparative HPLC.

-

Confirm the identity and purity of the product by LC-MS and NMR.[2]

-

Step 2: Synthesis of the Final PROTAC via iEDDA Reaction

-

Materials:

-

KOI-Ligand-TCO (1.0 eq)

-

VHL-Ligand-Tetrazine (1.1 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction vial, magnetic stirrer

-

-

Procedure:

-

Dissolve the KOI-Ligand-TCO in anhydrous DMSO.

-

Dissolve the VHL-Ligand-Tetrazine in anhydrous DMSO.

-

Add the VHL-Ligand-Tetrazine solution to the KOI-Ligand-TCO solution.

-

Stir the reaction mixture at room temperature. The iEDDA reaction is typically very fast and can be complete within 1-4 hours.

-

Monitor the reaction progress by LC-MS by observing the disappearance of reactants and the appearance of the product peak.

-

Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

-

Quantitative Data: Characterization and Evaluation

| Parameter | Method | Expected Outcome |

| Purity | HPLC | >95% |

| Identity | LC-MS | Observed mass matches the calculated mass of the final PROTAC. |

| Structure | ¹H and ¹³C NMR | Spectra consistent with the proposed structure of the PROTAC. |